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Compound of Interest

2-(3-Bromopropoxy)-1,3-
Compound Name:

dimethylbenzene
CAS No.: 3245-54-3
Cat. No.: B3259801

Get Quote

\ J

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-
Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3).

Executive Summary: The Structural Fingerprint

CAS 3245-54-3, chemically identified as 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also
known as 1-bromo-3-(2,6-xylyloxy)propane), serves as a critical alkylating intermediate in the
synthesis of cardiovascular pharmacophores (e.g., Mexiletine analogs) and ether-based
building blocks.

For the analytical chemist, this molecule presents a unique mass spectral challenge:
distinguishing the 2,6-dimethyl substitution pattern from its regioisomers (2,4- or 3,5-dimethyl)
and quantifying trace levels of the starting material, 2,6-Dimethylphenol.

This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation
pathways driven by the steric crowding of the ortho-methyl groups and the lability of the alkyl-
bromide tail, providing a robust protocol for unambiguous identification.
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Chemical Identity & Properties

Property Specification

Chemical Name 2-(3-Bromopropoxy)-1,3-dimethylbenzene
Common Name 3-Bromopropyl 2,6-xylyl ether

CAS Number 3245-54-3

Molecular Formula C11H1sBrO

Exact Mass 242.0306 (7°Br) / 244.0286 (31Br)

A benzene ring with methyls at 1,3; a 3-

Structure bromopropoxy ether at position 2.[1][2][3][4][5]
[BI[71181[]

Experimental Protocol: GC-MS (El) & LC-MS (ESI)

To ensure reproducibility, the following parameters are recommended. These maximize the
detection of the molecular ion cluster while promoting diagnostic fragmentation.

A. Sample Preparation

e Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).
e Concentration: 10 pg/mL (trace analysis) to 1 mg/mL (purity check).

» Derivatization: Not required for GC-MS due to the ether cap and lack of labile protons.

B. GC-MS Parameters (Electron lonization)
e Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 pum).

 Inlet Temp: 250°C (Split 10:1).
e Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

e Oven Program: 60°C (1 min) - 20°C/min - 280°C (3 min).
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e lon Source: 230°C, 70 eV.

e Scan Range: m/z 40-300.

C. LC-MS Parameters (Electrospray lonization)

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
o Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 50% B to 95% B over 5 mins.

e Mode: Positive (+ESI). Note: Ethers protonate weakly; [M+H]+ may be low intensity
compared to [M+Na]+ or [M+NH4]+ adducts.

Fragmentation Analysis: The Mechanism

The Electron lonization (EI) spectrum of CAS 3245-54-3 is dominated by two competing forces:
the stability of the aromatic ether and the fragility of the C-Br bond.

Key Spectral Features (El)
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Relative . . . .
m/z (lon) Identity Mechanistic Origin
Abundance
Molecular lon.[5][10]
) [11] Distinctive 1:1
242 | 244 Medium (~20-30%) [M]+e _
doublet signature of
Bromine (7°Br/51Br).
Loss of bromine
. radical («Br).
163 High (~60-80%) [M—Br]*+

Formation of the [Ar-
O-(CHz)s]* cation.

McLafferty-type
Rearrangement.
Transfer of y-

122 Base Peak (100%) [CsH100]*e hydrogen from propyl
chain to oxygen,
releasing allyl
bromide.

Loss of He from m/z
121 High [CsHoO]* 122 or direct

cleavage.

Loss of methyl from

107 Moderate [C7H70]*
the xylenol core.
Tropylium ion
(indicative of

91 Low [C7H7]*

benzyl/alkylbenzene

structure).

The "Ortho Effect" & Base Peak Mechanism

Unlike its 2,4-dimethyl isomer, CAS 3245-54-3 possesses two methyl groups ortho to the ether
linkage. This steric crowding prevents planar rotation, forcing the propyl chain into a
conformation that favors hydrogen transfer.

Pathway:
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« lonization: Removal of an electron from the ether oxygen.

o Rearrangement: A hydrogen atom from the y-carbon (adjacent to Br) transfers to the radical
oxygen.

o Cleavage: The C-O bond breaks, releasing neutral allyl bromide (or cyclopropyl bromide)
and leaving the stable 2,6-dimethylphenol radical cation (m/z 122).

This pathway is significantly more favorable than simple homolytic cleavage, making m/z 122
the diagnostic base peak.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation routes, highlighting the critical m/z

122 formation.

[M - Br]+
m/z 163
(Phenoxypropyl Cation)

- *Br (Loss of Bromine,
H-Rearrangement
- C3H5Br (Neutral) =

C-O Cleavage
Alkyl Bromide lon
[C3H6Br]+
m/z 121 /123

Base Peak [C8H100]+.
m/z 122
(2,6-Xylenol lon)

Tropylium Type
m/z 91/ 105

Molecular lon [M]+.
miz 242 | 244
(1:1 Ratio)

Click to download full resolution via product page

Caption: Primary EIl fragmentation pathways for 2-(3-Bromopropoxy)-1,3-dimethylbenzene,
highlighting the diagnostic rearrangement to m/z 122.
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Comparative Analysis: Alternatives & Impurities

Distinguishing CAS 3245-54-3 from its structural analogs is crucial for QC applications.

1-(3-
- CAS 3245-54-3 2,6-Dimethylphenol Bromopropoxy)-2,4-
eature
(Target) (Precursor) dimethylbenzene
(Isomer)
Molecular lon 242 | 244 122 242 ] 244
Base Peak 122 122 105 or 122 (Variable)

Key Difference

m/z 163 (M-Br) is

No Br isotope pattern.

Steric freedom allows

different H-transfers;

prominent. ratio of 122/163
differs.
Closely Eluting
Retention Time Late Eluting Early Eluting (Requires high-res

column)

Mechanism

Double ortho effect
drives specific

rearrangement.

Simple ionization.

Single ortho effect;

less steric strain.

Critical QC Check: If you observe a peak at m/z 122without the accompanying m/z 242/244

cluster or the m/z 163 fragment, your sample is likely the unreacted starting material (2,6-

Dimethylphenol), not the brominated product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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